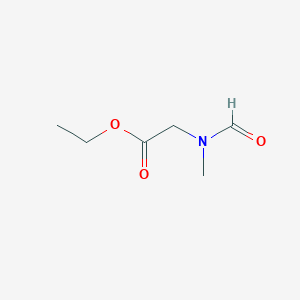

ethyl 2-(N-methylformamido)acetate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-[formyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)4-7(2)5-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKQGOWFFADOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278706 | |

| Record name | Ethyl N-formyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89531-66-8 | |

| Record name | NSC9347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-formyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 N Methylformamido Acetate

Classical Approaches to N-Substituted Formamidoacetates

The traditional synthesis of ethyl 2-(N-methylformamido)acetate and related N-substituted formamidoacetates often involves a series of well-established reactions. These methods focus on the sequential construction of the molecule by forming the ester, amide, and N-alkyl functionalities.

Esterification Reactions for the Formation of the Ethyl Ester Moiety

A primary method for creating the ethyl ester portion of the molecule is through the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid, N-methylformamidoacetic acid, with an excess of ethanol. masterorganicchemistry.commasterorganicchemistry.com The use of a strong acid catalyst, such as sulfuric acid or tosic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed. masterorganicchemistry.com

Alternatively, the ethyl ester can be formed from the carboxylate salt through nucleophilic substitution with an ethyl halide, such as ethyl bromide or ethyl iodide.

N-Formylation Strategies in the Synthesis of the Amide Linkage

The introduction of the formyl group to form the amide linkage is a key step. One common approach is the N-formylation of ethyl 2-(methylamino)acetate. Various formylating agents can be employed for this transformation. Formic acid is a readily available and effective reagent for this purpose. nih.gov The reaction can also be carried out using ethyl formate (B1220265), which can act as both the formylating agent and the solvent. rsc.orgresearchgate.net Another method involves the use of a mixed anhydride, such as one formed from formic acid and acetic anhydride. nih.gov

The choice of formylating agent and reaction conditions can influence the yield and purity of the product. For instance, catalyst- and solvent-free conditions for N-formylation using formic acid or ethyl formate have been reported, offering a simpler and potentially more environmentally friendly approach. researchgate.net

Alkylation Reactions in the Introduction of the N-Methyl Group

The N-methyl group can be introduced via alkylation of the corresponding N-H containing precursor, ethyl 2-formamidoacetate. This reaction typically involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. libretexts.orglibretexts.org The base serves to deprotonate the amide nitrogen, generating a nucleophilic anion that then attacks the methylating agent in an SN2 reaction. libretexts.org The choice of base is important to ensure efficient deprotonation without causing unwanted side reactions like hydrolysis of the ester.

Modern and Catalytic Synthetic Routes to this compound

Contemporary synthetic chemistry has focused on developing more efficient and sustainable methods for constructing molecules like this compound. These modern approaches often prioritize selectivity and environmental considerations.

Chemo- and Regioselective Synthesis Strategies for Amide and Ester Formation

The development of chemo- and regioselective synthetic methods allows for the precise formation of the desired bonds without the need for extensive protecting group strategies. mdpi.com For instance, catalytic systems can be designed to selectively promote N-formylation over other potential reactions within a multifunctional molecule. While specific examples for this compound are not extensively detailed in the provided results, the principle of using catalysts to direct the reaction to a specific functional group is a cornerstone of modern organic synthesis. mdpi.com One related example is the highly regioselective synthesis of ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate (B1210297), showcasing the control achievable in related systems. researchgate.net

Asymmetric Synthesis Approaches

There is no specific information available in the reviewed scientific literature regarding asymmetric synthesis approaches for this compound or its specific derivatives. Asymmetric synthesis is typically relevant for compounds with chiral centers. The parent molecule, this compound, is achiral and therefore does not require asymmetric synthesis. Should a chiral center be introduced into the molecule, for instance by modification of the acetate backbone, then asymmetric methodologies such as the use of chiral catalysts or auxiliaries could become pertinent.

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Atom Economy

A comparative analysis of synthetic efficiencies, selectivities, and atom economy for the production of this compound is not available in the current body of scientific literature. Such an analysis would require the development and optimization of multiple distinct synthetic routes to the target compound.

A comprehensive comparative analysis would typically involve the following considerations for each synthetic route:

Yield: The amount of product obtained relative to the theoretical maximum.

Selectivity: The preference for the formation of the desired product over side products.

Atom Economy: A measure of how efficiently the atoms from the reactants are incorporated into the final product.

Process Conditions: Evaluation of reaction temperature, pressure, and time.

Catalyst Efficiency: The activity, selectivity, and recyclability of any catalysts used.

Solvent and Reagent Toxicity and Environmental Impact: An assessment of the green chemistry principles of each route.

Without established and varied synthetic procedures for this compound, a data-driven comparative analysis is not feasible at this time.

Research on Scale-Up Considerations and Industrial Synthesis Applications

There is no research documented in the public domain concerning the scale-up or industrial synthesis applications of this compound. This suggests that the compound is likely used for research purposes on a laboratory scale rather than being produced commercially in large quantities.

The considerations for scaling up the synthesis of a chemical compound from the laboratory to an industrial setting are multifaceted and include:

Process Safety: A thorough evaluation of potential hazards, including thermal runaway, pressure buildup, and the handling of toxic or flammable materials.

Heat Transfer: Managing the heat generated by exothermic reactions in large reactors.

Mass Transfer: Ensuring efficient mixing of reactants in large volumes.

Equipment Selection: Choosing appropriate reactors, separation units, and purification systems for the desired scale.

Cost Analysis: Evaluating the economic viability of the process based on the cost of raw materials, energy consumption, and waste disposal.

Regulatory Compliance: Adhering to environmental and safety regulations.

Given the absence of published data, any discussion on the industrial synthesis of this compound would be purely speculative.

Reactivity and Reaction Mechanisms of Ethyl 2 N Methylformamido Acetate

Electrophilic Reactivity of the Ester and Amide Moieties

The carbonyl carbons in both the ester and amide functional groups are electrophilic due to the polarization of the carbon-oxygen double bond. However, the degree of electrophilicity and the conditions required for reaction differ significantly between the two moieties. The ester is generally more reactive toward nucleophiles than the amide. reddit.com This is because the nitrogen atom of the amide is more electron-donating than the ester's oxygen atom, which reduces the partial positive charge on the amide carbonyl carbon. reddit.com

The ester group is susceptible to nucleophilic acyl substitution, a two-step addition-elimination process that proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org In this mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral species. oregonstate.edu This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the ethoxide (⁻OC₂H₅) leaving group. libretexts.org

This reaction is fundamental to transformations like hydrolysis and transesterification.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base like sodium hydroxide (B78521), the ester undergoes hydrolysis to yield a carboxylate salt. The reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible. msu.edu

Table 1: Comparison of Ester Hydrolysis Conditions

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Nucleophile | Water (H₂O) | Hydroxide ion (OH⁻) |

| Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Reversibility | Reversible | Irreversible |

The amide functional group is significantly less reactive to nucleophilic attack than the ester. oregonstate.edu The delocalization of the nitrogen lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon and strengthens the carbon-nitrogen bond. Consequently, transformations of the amide moiety typically require more forceful conditions.

Amide Hydrolysis : Cleavage of the N-methylformamido group requires harsh conditions, such as prolonged heating with strong acids or bases. Under these conditions, the amide can be hydrolyzed to yield a carboxylic acid and N-methylamine.

Reduction : The amide can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically reduces the carbonyl group completely to a methylene (B1212753) group (CH₂), converting the N-methylformamidoacetate structure into the corresponding amine, 2-(ethyl(methyl)amino)ethanol, after reduction of both the amide and ester moieties.

Other Transformations : While direct nucleophilic acyl substitution is difficult, the amide group can be involved in other transformations. For instance, certain reagents can activate the amide for specific reactions, though these are less common than ester manipulations. masterorganicchemistry.com

Nucleophilic Reactivity and α-Carbon Chemistry

The carbon atom positioned between the ester and amide carbonyl groups (the α-carbon) exhibits significant nucleophilic character after deprotonation due to the electron-withdrawing nature of the adjacent functional groups.

The hydrogen atoms attached to the α-carbon are acidic because the resulting conjugate base, a carbanion, is stabilized by resonance. slideshare.net The negative charge is delocalized onto the oxygen atoms of both the ester and amide carbonyls, forming a stable enolate ion. wikipedia.org While the α-protons of a simple ester have a pKa of about 25, and those of an amide are around 30, the presence of two flanking carbonyl groups in ethyl 2-(N-methylformamido)acetate increases the acidity of these protons significantly, making them "active methylene" hydrogens. slideshare.netyoutube.com

To achieve complete and efficient deprotonation, a strong, non-nucleophilic base is typically used. Lithium diisopropylamide (LDA) is a common choice as it is a powerful base that is sterically hindered, minimizing its potential to act as a nucleophile and attack the ester carbonyl. wikipedia.orgyoutube.com

Once formed, the enolate anion is a potent carbon-based nucleophile that can react with a variety of electrophiles in SN2-type reactions to form new carbon-carbon bonds at the α-position. masterorganicchemistry.comlibretexts.org

Alkylation : The enolate readily reacts with primary or methyl alkyl halides. youtube.com This reaction attaches a new alkyl group to the α-carbon, providing a straightforward method for elaborating the carbon skeleton.

Acylation : Similarly, the enolate can attack an acyl halide or anhydride. This reaction introduces a new acyl group, resulting in a β-dicarbonyl derivative.

Table 2: Examples of α-Carbon Functionalization Reactions

| Reaction Type | Reagents | Electrophile | Product Structure |

| Alkylation | 1. LDA, THF, -78 °C2. Methyl Iodide | CH₃I | Ethyl 2-(N-methylformamido)propanoate |

| Alkylation | 1. LDA, THF, -78 °C2. Benzyl Bromide | C₆H₅CH₂Br | Ethyl 2-(N-methylformamido)-3-phenylpropanoate |

| Acylation | 1. LDA, THF, -78 °C2. Acetyl Chloride | CH₃COCl | Ethyl 2-acetyl-2-(N-methylformamido)acetate |

Transition Metal-Catalyzed Transformations and Coupling Reactions

There is a notable lack of specific examples in the scientific literature of this compound being utilized as a substrate in transition metal-catalyzed reactions. Broadly, similar structures, such as derivatives of glycine (B1666218) ethyl ester, are known to participate in a range of coupling reactions. For instance, palladium-catalyzed reactions, like the Heck or Suzuki couplings, are fundamental methods for forming carbon-carbon bonds, and N-heterocyclic carbene palladium acetate (B1210297) complexes are known to be active catalysts in such transformations. mdpi.comwikipedia.org Similarly, copper-catalyzed reactions are widely used for forming carbon-nitrogen and carbon-oxygen bonds. nih.govresearchgate.net Rhodium catalysts are often employed in carbene insertion reactions. nih.govsnnu.edu.cn

However, the application of these powerful synthetic methods directly to this compound has not been documented. The specific influence of the N-methylformamido group on the reactivity of the molecule in these catalytic cycles remains unelucidated.

Stereochemical Aspects of Reactions Involving this compound

Given the absence of documented reactions, there is consequently no information regarding the stereochemical aspects of any transformations involving this compound. The molecule itself is achiral. However, reactions that could introduce a chiral center at the α-carbon would necessitate stereochemical analysis. For example, in asymmetric catalysis, the development of stereoselective methods is crucial. Research into the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds using chiral copper-hydride catalysts highlights the importance of stereocontrol in the synthesis of β-amino acid derivatives. nih.gov Without specific reactions of this compound, no discussion of enantioselectivity or diastereoselectivity is possible.

Mechanistic Elucidation Studies of Key Reactions

Detailed mechanistic studies are contingent on the existence of established reactions. As no key reactions involving this compound in transition metal-catalyzed processes are reported, there are no corresponding mechanistic elucidation studies. Mechanistic investigations, such as those performed for copper(II) acetate-accelerated azide-alkyne cycloadditions, often involve kinetic studies, isotopic labeling, and computational analysis to understand the roles of the catalyst, reactants, and solvent. nih.gov Such in-depth studies for this compound have not been undertaken.

Applications of Ethyl 2 N Methylformamido Acetate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is of paramount importance in medicinal and materials chemistry. The structural motifs within ethyl 2-(N-methylformamido)acetate could theoretically be exploited for the construction of various heterocyclic rings.

Construction of Nitrogen-Containing Heterocycles (e.g., pyrroles, imidazoles)

Role in the Synthesis of Oxazoles, Thiazoles, and Related Systems

The construction of oxazoles and thiazoles typically requires precursors containing an N-acylamino ketone or a thioamide functionality, respectively. The structure of this compound does not directly lend itself to the common synthetic routes for these heterocycles, such as the Robinson-Gabriel synthesis for oxazoles or the Hantzsch thiazole (B1198619) synthesis. Transformation of the ester or the formyl group would be necessary to generate the required reactive intermediates, adding steps to any potential synthetic sequence.

Building Block for Advanced Organic Scaffolds

The incorporation of small, functionalized molecules into larger, more complex structures is a key strategy in the synthesis of natural products and pharmaceutically active compounds.

Integration into Natural Product Synthesis (focus on synthetic strategy)

While many derivatives of amino acids are fundamental building blocks in the total synthesis of natural products, there is a lack of specific examples in the literature where this compound is a key intermediate. Its potential utility would likely involve the modification of its functional groups to allow for coupling reactions or to introduce a specific side chain. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with other fragments.

Contribution to Pharmaceutical and Agrochemical Intermediate Construction (focus on chemical synthesis, not biological outcome)

The synthesis of pharmaceutical and agrochemical intermediates often relies on robust and scalable chemical reactions. N-methylformamide, a related compound, is used as a solvent in the production of some pesticides and herbicides due to its ability to dissolve a wide range of substances. sincerechemicals.com This suggests that the formamide (B127407) moiety is stable under certain industrial conditions. It is plausible that this compound could be explored as a building block for introducing a protected glycine-like unit into a larger molecule. However, without specific published examples, its role remains speculative.

Utilization in Polymer and Material Science Precursor Synthesis

The field of polymer chemistry often utilizes bifunctional or multifunctional monomers to create materials with specific properties. N-substituted glycine (B1666218) oligomers, known as peptoids, are a class of synthetic polymers with applications in materials science and drug discovery. These are typically synthesized via a submonomer approach. While this compound contains polymerizable functionalities, its direct application as a monomer in the synthesis of novel polymers is not documented in the available literature. Research in this area has explored other activated N-acylamino acid esters for polymerization.

Development of Novel Synthetic Reagents and Chiral Auxiliaries from this compound

Currently, there is a notable absence of dedicated research in publicly available scientific literature on the specific use of this compound for the development of novel synthetic reagents or chiral auxiliaries. While the broader fields of synthetic reagent development and chiral auxiliary synthesis are vast and continually evolving, this particular compound has not emerged as a prominent precursor in published studies.

The potential of a molecule to serve as a starting material for such applications hinges on its reactivity and the ability to introduce functionality and chirality. An analysis of the structure of this compound suggests several theoretical avenues through which it could be transformed, although these remain speculative without experimental validation.

Potential Transformations of the N-Methylformamido Group

The N-methylformamido moiety presents opportunities for chemical modification. For instance, hydrolysis of the formyl group could yield the corresponding N-methylaminoacetate ester. This secondary amine could then serve as a handle for the introduction of various functional groups or chiral fragments.

Another possibility involves the reduction of the formyl group. While challenging, selective reduction could lead to a more complex amine structure. However, the conditions required for such transformations would need to be carefully optimized to avoid reduction of the ester functionality.

Modifications at the α-Carbon

The carbon atom alpha to the ester group is another potential site for functionalization. While not activated in its current state, deprotonation under strong basic conditions could theoretically generate an enolate. This enolate could then be reacted with electrophiles to introduce new substituents. However, the acidity of the α-proton is not expected to be high, making this a non-trivial synthetic step.

Conversion to Chiral Derivatives

To function as a chiral auxiliary, this compound would first need to be resolved into its enantiomers or be derivatized with a chiral entity. As the molecule itself is achiral, this would necessitate a resolution step or a reaction with a chiral reagent to introduce a stereocenter. For example, if the N-methylformamido group were hydrolyzed, the resulting secondary amine could be reacted with a chiral acid to form diastereomeric salts, which could then be separated.

Table 1: Hypothetical Transformations of this compound

| Starting Material | Reagents and Conditions | Potential Product | Potential Application as Reagent/Auxiliary |

| This compound | Acid or Base Catalyzed Hydrolysis | Ethyl 2-(methylamino)acetate | Precursor for chiral amine synthesis |

| This compound | Strong Reducing Agent (e.g., LiAlH₄) | 2-(Methylamino)ethanol | Bidentate ligand precursor |

| This compound | Strong Base followed by Alkyl Halide | Ethyl 2-alkyl-2-(N-methylformamido)acetate | Building block for complex amino acids |

| Ethyl 2-(methylamino)acetate | Chiral Acid (for resolution) | Diastereomeric Salts | Source of enantiopure starting material |

It is crucial to reiterate that the pathways described above are theoretical and are not supported by specific examples in the current body of scientific literature concerning this compound. The lack of published research in this specific area means that detailed research findings and established protocols for its use in developing novel synthetic reagents and chiral auxiliaries are not available. Further investigation and dedicated research would be required to explore and validate these potential applications.

Advanced Analytical Methodologies for Research on Ethyl 2 N Methylformamido Acetate

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable in the study of ethyl 2-(N-methylformamido)acetate, providing detailed information on its structure, bonding, and behavior in chemical reactions. These methods allow researchers to confirm the compound's identity, elucidate its three-dimensional shape, and follow the course of reactions in real-time.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. nih.gov By measuring the magnetic properties of atomic nuclei, NMR provides insights into the connectivity of atoms and the spatial arrangement of the molecule.

Theoretical studies on related N-alkyl-N-methylamides suggest that this compound likely exists as a mixture of syn and anti conformers due to rotation around the N-C(O) bond. researchgate.net The relative populations of these conformers can be determined using NMR by analyzing chemical shifts and coupling constants. nih.gov The chemical environment of each proton and carbon atom influences its resonance frequency, providing a unique fingerprint for the molecule. azom.comdocbrown.info For instance, in similar amide structures, the conformation of the N-alkyl group can significantly affect the chemical shifts of nearby nuclei. researchgate.net The use of advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can further help in determining the through-space proximity of different protons, thus confirming the dominant conformations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on related structures.

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ~2.8 - 3.1 | ~30 - 35 | Chemical shift can vary between syn and anti conformers. |

| N-CH₂-C=O | ~3.9 - 4.2 | ~48 - 55 | Methylene (B1212753) protons adjacent to the nitrogen and carbonyl group. |

| O-CH₂-CH₃ | ~4.1 - 4.3 | ~60 - 62 | Methylene protons of the ethyl ester group. |

| O-CH₂-CH₃ | ~1.2 - 1.4 | ~13 - 15 | Methyl protons of the ethyl ester group. |

| C=O (Amide) | - | ~162 - 165 | Carbonyl carbon of the formamide (B127407) group. |

| C=O (Ester) | - | ~170 - 173 | Carbonyl carbon of the acetate (B1210297) group. |

Data is estimated based on typical values for similar functional groups found in various sources. azom.comdocbrown.infopitt.eduquora.com

Conformational exchange between the syn and anti forms can be studied using dynamic NMR techniques, such as temperature-dependent NMR, which can provide information on the energy barriers to rotation. nih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. libretexts.org In MS, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). libretexts.org This allows for precise mass determination, confirming the molecular formula C₆H₁₁NO₃.

Reaction Monitoring: MS can be coupled with chromatographic techniques like GC or HPLC (GC-MS, LC-MS) to monitor the progress of reactions that synthesize or consume this compound. nih.govresearchgate.net This allows for the identification of reactants, products, intermediates, and byproducts in a reaction mixture, providing valuable kinetic and mechanistic data.

Isotope Labeling Studies: MS is essential for studies involving isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.govnih.gov By tracking the incorporation of these labels in the molecule and its fragments, researchers can elucidate biosynthetic pathways and reaction mechanisms with high precision. nih.gov For example, labeling the N-methyl group with ¹³C would result in a corresponding shift in the m/z values of fragments containing this group, confirming specific bond cleavages. nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. osti.gov These methods are excellent for identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding. ias.ac.in

Functional Group Analysis: The IR and Raman spectra of this compound will be dominated by characteristic vibrational bands. The most prominent of these would be the C=O stretching vibrations for the amide and ester groups. docbrown.info Typically, the amide I band (primarily C=O stretch) appears around 1650-1680 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1750 cm⁻¹. docbrown.info The C-N stretching vibration of the amide and the C-O stretching vibrations of the ester will also produce characteristic bands. docbrown.inforesearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide | C=O Stretch (Amide I) | ~1650 - 1680 | IR, Raman |

| Ester | C=O Stretch | ~1735 - 1750 | IR, Raman |

| C-H (Alkyl) | Stretch | ~2850 - 3000 | IR, Raman |

| N-CH₃, N-CH₂ | C-N Stretch | ~1100 - 1300 | IR, Raman |

| Ester | C-O Stretch | ~1000 - 1300 | IR, Raman |

Data is based on typical vibrational frequencies for amides and esters. docbrown.inforsc.org

Intermolecular Interactions: The position and shape of the C=O and N-H (if present in related primary/secondary amides) vibrational bands are sensitive to the molecular environment. ias.ac.in Changes in these bands upon varying solvent or concentration can provide information on self-association and hydrogen bonding between solute and solvent molecules. ias.ac.in

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. thermofisher.com For this compound, the primary chromophores are the carbonyl groups of the amide and ester functionalities. These groups typically exhibit n→π* transitions.

Reaction Kinetics: Although the absorbance of simple amides and esters in the accessible UV range is often weak, UV-Vis spectroscopy can still be a valuable tool for kinetic studies, especially if a reactant or product has a strong chromophore. oarjpublication.comthermofisher.com The rate of a reaction can be determined by monitoring the change in absorbance at a specific wavelength over time, which is proportional to the change in concentration of the absorbing species. thermofisher.comthermofisher.com For instance, in a reaction where this compound is consumed, a decrease in its characteristic absorbance could be tracked. researchgate.netscut.edu.cn

Electronic Structure Studies: Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental UV-Vis spectra to understand the electronic structure of the molecule. researchgate.netresearchgate.net By calculating the energies of the molecular orbitals, the electronic transitions observed in the spectrum can be assigned, providing insight into the nature of the excited states. researchgate.net

Chromatographic Methods for Purity Assessment, Separation, and Reaction Mixture Analysis in Research

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. rasayanjournal.co.in this compound, with an expected moderate boiling point, should be amenable to GC analysis. The sample is vaporized and transported by an inert gas through a column containing a stationary phase. Separation is based on the differential partitioning of compounds between the gas and stationary phases. rasayanjournal.co.in

Purity Assessment: GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is highly effective for determining the purity of an this compound sample. nih.govrasayanjournal.co.in It can detect and quantify volatile impurities, even at trace levels. rasayanjournal.co.in

Reaction Mixture Analysis: GC-MS is invaluable for analyzing the composition of reaction mixtures, allowing for the identification of starting materials, intermediates, byproducts, and the final product. chromatographyonline.comgcms.czresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase. nih.gov It is suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.

Purity and Separation: HPLC is widely used for the purification and purity assessment of organic compounds. nih.govresearchgate.net For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be a standard approach for analysis. nih.govmerckmillipore.comsielc.com Detection is typically achieved using a UV detector, monitoring the weak absorbance of the carbonyl groups. sielc.com

Preparative HPLC: For obtaining highly pure samples of this compound for further research, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate gram-scale quantities of the desired compound.

Table 3: Comparison of GC and HPLC for the Analysis of this compound.

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Sample Volatility | Required | Not required |

| Typical Stationary Phase | Polysiloxane-based polymers in a capillary column. | Silica-based particles (e.g., C18) in a packed column. |

| Typical Mobile Phase | Inert gas (e.g., He, N₂, H₂). | Solvent mixture (e.g., Methanol/Water, Acetonitrile/Water). |

| Common Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Visible Detector, Mass Spectrometer (MS). |

| Primary Application | Analysis of volatile impurities, reaction monitoring. | Purity assessment, preparative separation, analysis of non-volatile components. |

This table provides a general comparison of the two techniques. nih.govresearchgate.netrasayanjournal.co.inchromatographyonline.comresearchgate.netresearchgate.netmerckmillipore.comsielc.com

Development of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixtures

The analysis of this compound, particularly within complex reaction mixtures or biological matrices, relies on advanced analytical methods that couple separation with high-resolution detection. Hyphenated techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the qualitative and quantitative analysis of this and related N-methylated compounds. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. nih.gov For a compound like this compound, GC-MS would provide detailed structural information based on its mass spectrum and characteristic fragmentation patterns. thepharmajournal.com The technique is invaluable for monitoring the progress of synthesis reactions, identifying byproducts, and assessing purity. In many cases, derivatization of the analyte may be necessary to increase its volatility and thermal stability, a common practice in the GC-MS analysis of complex organic molecules. jmaterenvironsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for compounds that are less volatile, thermally labile, or of higher polarity. nih.goveurl-pesticides.eu LC-MS is highly effective for analyzing crude reaction mixtures or biological samples with minimal sample preparation. researchgate.net This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer, providing molecular weight and structural information. The use of LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, making it a cornerstone for the quality control and chemical fingerprinting of complex samples. eurl-pesticides.eu

The selection between GC-MS and LC-MS often depends on the specific properties of the analyte and the complexity of the sample matrix. Both techniques, however, have become indispensable in modern chemical research for the definitive identification and quantification of specific compounds within intricate mixtures. nih.govnih.gov

Table 1: Comparative Overview of Hyphenated Techniques for Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile compounds in the gas phase followed by mass-based detection and identification. nih.gov | Separates compounds in the liquid phase followed by mass-based detection and identification. nih.gov |

| Analyte Suitability | Ideal for volatile and thermally stable compounds; may require derivatization for polar molecules. jmaterenvironsci.com | Broad applicability, including non-volatile and thermally sensitive compounds. nih.gov |

| Sample Preparation | Can involve extraction and derivatization to enhance volatility. jmaterenvironsci.com | Often requires simpler preparation, such as filtration and dilution. researchgate.net |

| Primary Application | Analysis of volatile organic compounds, purity assessment, and byproduct identification in synthesis. thepharmajournal.com | Analysis of a wide range of compounds in complex matrices, quality control, and metabolomics. nih.goveurl-pesticides.eu |

| Structural Information | Provides characteristic fragmentation patterns aiding in structural elucidation. nih.gov | Yields molecular weight information and fragmentation data, especially with tandem MS (MS/MS). eurl-pesticides.eu |

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if applicable)

Currently, a specific single-crystal X-ray structure for this compound is not available in the public domain. The process of obtaining such a structure is contingent upon the successful growth of a high-quality single crystal, which can be a significant challenge.

However, the importance of understanding the three-dimensional arrangement of N-methylated compounds is well-established in medicinal and materials chemistry. researchgate.net N-methylation of amino acids and peptides is a known strategy to enhance metabolic stability and influence molecular conformation. nih.govmerckmillipore.com X-ray crystallography, where applicable, provides definitive data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Theoretical and Computational Studies of Ethyl 2 N Methylformamido Acetate

Electronic Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting a molecule's physical and chemical behavior. Computational analysis, particularly Density Functional Theory (DFT), is extensively used for this purpose.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is employed to determine key properties by calculating the electron density distribution. For ethyl 2-(N-methylformamido)acetate, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its electronic characteristics. inoe.ro

A primary focus of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For similar molecules, studies have shown that charge transfer occurs within the molecule, which can be predicted by analyzing the HOMO-LUMO energy levels. research-nexus.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the oxygen atoms of the ester and amide carbonyl groups would be expected to show a negative potential, making them sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This data is illustrative, based on typical values for similar organic molecules, as specific computational results for this compound are not available in the cited literature.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Overall polarity of the molecule |

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. chem960.comchem960.com Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org Theoretical calculations are essential for exploring this landscape to identify the most stable, low-energy conformers.

Computational methods systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. The points on this surface with the lowest energy correspond to the most stable conformers. inoe.rolasalle.edu Studies on related N-alkyl amides have used DFT calculations to determine the relative stabilities and energy barriers between different conformers, often finding that steric and electronic effects dictate the preferred geometry. researchgate.netnih.gov For this compound, the most stable conformer would likely adopt a geometry that minimizes steric hindrance between the N-methyl group and the ethyl ester moiety.

Table 2: Illustrative Relative Energies of Potential Conformers (Note: This data is for illustrative purposes to demonstrate the output of a conformational analysis.)

| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kJ/mol) | Population (%) at 298 K |

| Conformer A (Global Minimum) | ~180° (anti) | 0.00 | 75% |

| Conformer B | ~0° (syn) | 5.20 | 12% |

| Conformer C | Gauche Rotamer | 8.15 | 8% |

| Conformer D | Other Rotamer | 10.50 | 5% |

Reaction Pathway Modeling and Transition State Theory

Computational chemistry is a key tool for modeling chemical reactions, allowing for the investigation of reaction mechanisms, activation energies, and the structures of short-lived transition states.

The structure of this compound contains both an ester and an amide functional group, each with characteristic reactivities. vulcanchem.com

Ester Hydrolysis : The hydrolysis of the ethyl ester group is a fundamental reaction. Computational studies on the hydrolysis of ethyl acetate (B1210297) have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.net Using DFT, the entire reaction pathway can be modeled, including the initial approach of the nucleophile (e.g., a water molecule or hydroxide (B78521) ion), the formation of the transition state, the tetrahedral intermediate, and the final products (the carboxylate and ethanol). Transition state theory allows for the calculation of the activation energy (energy barrier) for the reaction, providing a quantitative measure of the reaction rate. researchgate.net

Amide Reactivity : The amide group is generally less reactive towards hydrolysis than the ester group due to resonance stabilization, where the lone pair on the nitrogen atom delocalizes into the carbonyl group. Computational models can quantify this difference in reactivity by calculating and comparing the activation energies for the hydrolysis of the two functional groups. The higher activation energy for amide hydrolysis would confirm its greater stability under hydrolytic conditions.

The methylene (B1212753) group (-CH2-) situated between the ester carbonyl and the amide nitrogen is known as the α-carbon. The protons attached to this carbon are acidic because the resulting carbanion (enolate) is stabilized by the electron-withdrawing effects of both adjacent carbonyl groups.

DFT calculations can be used to predict the acidity (pKa) of these α-protons. The modeling involves calculating the Gibbs free energy change for the deprotonation reaction. Furthermore, the structure and charge distribution of the resulting enolate can be investigated to understand its stability and reactivity. This enolate is a potent nucleophile, and computational methods can model its subsequent reactions, such as alkylation or aldol-type condensation. Studies on related compounds like ethyl 2-(trimethylsilyl)acetate have demonstrated how activators can facilitate reactions at this position, pathways that can be effectively modeled computationally to understand product formation. rcsi.com

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. nih.gov

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For this compound, this would involve calculating the frequencies for the C=O stretching of the ester and amide, C-N stretching, and C-O stretching, among others. Comparing these calculated frequencies with experimental spectra helps in assigning the observed spectral bands to specific molecular vibrations. research-nexus.netnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts for the different protons and carbons in the molecule can be correlated with experimental data to confirm the molecular structure and conformational preferences in solution. Discrepancies between calculated and experimental values can often provide deeper insight into solvent effects or dynamic processes.

Table 3: Comparison of Hypothetical Calculated and Typical Experimental Spectroscopic Data (Note: Calculated values are illustrative. Experimental ranges are typical for the respective functional groups.)

| Spectroscopic Data | Functional Group | Calculated Value | Typical Experimental Range |

| IR Frequency (cm⁻¹) | Ester C=O Stretch | 1738 cm⁻¹ | 1735-1750 cm⁻¹ |

| IR Frequency (cm⁻¹) | Amide C=O Stretch | 1675 cm⁻¹ | 1650-1690 cm⁻¹ |

| ¹³C NMR Shift (ppm) | Ester C=O Carbon | 171.5 ppm | 170-175 ppm |

| ¹³C NMR Shift (ppm) | Amide C=O Carbon | 168.2 ppm | 165-170 ppm |

| ¹H NMR Shift (ppm) | N-CH₃ Protons | 2.95 ppm | 2.8-3.1 ppm |

| ¹H NMR Shift (ppm) | α-CH₂ Protons | 4.10 ppm | 4.0-4.3 ppm |

Future Research Directions and Emerging Challenges in Ethyl 2 N Methylformamido Acetate Chemistry

Development of Novel and More Sustainable Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern synthetic methodology. For ethyl 2-(N-methylformamido)acetate, future research will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for the synthesis of similar N-acyl amino acid esters often rely on the use of stoichiometric coupling reagents and volatile organic solvents. A key challenge is to move beyond these paradigms.

Future research should prioritize the development of catalytic, atom-economical processes. This includes exploring direct C-H activation of N-methylformamide followed by coupling with an appropriate ethyl acetate (B1210297) precursor, or the catalytic carbonylation of N-methylglycine ethyl ester. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate itself, which have shown promise in peptide synthesis, should be investigated to replace traditional solvents like dichloromethane (B109758) or DMF. researchgate.net Enzymatic synthesis, a powerful tool for green chemistry, offers another promising avenue. nih.gov The use of immobilized acyltransferases, for example, could enable the synthesis in aqueous media, significantly reducing the environmental footprint. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Classical N-acylation | Well-established reactivity. | Poor atom economy, use of hazardous reagents. |

| Catalytic C-H Activation | High atom economy, direct functionalization. | Catalyst development, selectivity control. |

| Reductive Amination | Use of readily available starting materials. | Requires reducing agents, potential for over-alkylation. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, green solvent (water). | Enzyme stability and cost, substrate scope. |

Exploration of New Reactivity Patterns and Unprecedented Catalytic Transformations

The bifunctional nature of this compound—possessing both a tertiary amide and an ester group—presents a rich playground for exploring new reactivity. The formyl group is a particularly interesting handle for transformation. Future work could investigate its decarbonylative coupling or its use as a synthon for other functional groups.

The methylene (B1212753) group, situated between the amide and ester moieties, is activated and could participate in a variety of C-C and C-X bond-forming reactions. wordpress.com Research into the catalytic enantioselective alkylation or arylation of this position would be highly valuable for the synthesis of non-proteinogenic amino acid derivatives. Furthermore, the development of novel catalytic transformations that selectively target one functional group in the presence of the other is a significant challenge. For instance, selective reduction of the ester to the corresponding alcohol without affecting the amide, or vice-versa, would greatly enhance the synthetic utility of this building block. Exploring its role in transition-metal-catalyzed cross-coupling reactions, either as a ligand or a substrate, could unlock unprecedented chemical transformations.

Expansion of Synthetic Applications in Diverse Chemical Synthesis Fields

While currently underexplored, the structural motifs within this compound suggest broad potential applications across various fields of chemical synthesis. Its core structure is a derivative of sarcosine (B1681465) (N-methylglycine), a component of several natural products and a key building block in medicinal chemistry.

Medicinal Chemistry: The compound could serve as a versatile precursor for the synthesis of peptidomimetics, heterocyclic compounds, and other scaffolds of pharmaceutical interest. The synthesis of complex molecules like quinazolinones often involves intermediates derived from simple esters like ethyl chloroacetate, highlighting the potential utility of functionalized esters. nih.gov Its derivatives could be explored for applications in developing agents with anti-inflammatory or analgesic properties. nih.gov

Agrochemicals: The N-acyl amino acid structure is found in some classes of herbicides and fungicides. The unique substitution pattern of this compound could be leveraged to create novel agrochemical candidates.

Materials Science: As a precursor to functionalized amino acids, it could be used to synthesize novel polymers and materials with tailored properties, such as biocompatibility or specific recognition capabilities.

Integration of Advanced Computational Methodologies for Predictive Chemistry and Reaction Design

Computational chemistry is an indispensable tool for modern chemical research. For this compound, computational studies can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the compound's conformational preferences, geometric parameters, and spectroscopic signatures (NMR, IR). nih.govresearchgate.net Such studies can elucidate the rotational barriers around the C-N amide bond and predict the most stable conformers, which is crucial for understanding its reactivity. researchgate.net Furthermore, computational modeling can be used to map out reaction pathways for its synthesis and subsequent transformations, helping to identify the most energetically favorable routes and predict potential byproducts. This predictive power can accelerate the discovery of optimal conditions for novel catalytic transformations and aid in the rational design of catalysts specifically tailored for this substrate.

Table 2: Potential Applications of Computational Chemistry for this compound

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Conformational Analysis | Stable conformers, rotational barriers, geometric parameters. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | NMR and IR spectra, electronic transitions. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Reactivity Analysis | Atomic charges, bond-order analysis, prediction of reactive sites. |

| Molecular Dynamics (MD) Simulations | Solvent Effects | Solvation models, understanding reaction dynamics in solution. |

Research on Continuous Flow Chemistry and Automated Synthesis Incorporating this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govdurham.ac.uk The application of flow chemistry to the synthesis and elaboration of this compound is a key future research direction.

The synthesis of the compound itself could be streamlined in a flow reactor, allowing for precise control over reaction parameters and potentially enabling the use of hazardous reagents in a safer manner. google.com Subsequent transformations, such as the alkylation of the active methylene position or the modification of the formyl group, could be performed in a "telescoped" fashion, where the output of one reactor flows directly into the next, avoiding timely and often wasteful workup and purification steps. researchgate.net This approach is particularly powerful for multi-step syntheses. unimi.it The integration of in-line purification and real-time analytical techniques would pave the way for fully automated, on-demand synthesis of derivatives of this compound, accelerating the discovery of new molecules with desired properties. The development of heterogeneous catalysts packed into columns for use in flow systems is another area of interest, as it simplifies product purification and allows for catalyst recycling. rsc.org

常见问题

Q. What are the common synthetic routes for ethyl 2-(N-methylformamido)acetate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via regioselective alkylation or condensation reactions. For example, NaNO₂-mediated regioselective synthesis (Table 2 in ) optimizes selectivity by controlling temperature, stoichiometry, and reaction time. Yield optimization involves purification via column chromatography or distillation, with purity assessed by HPLC or GC-MS. Reaction parameters (e.g., solvent polarity, catalyst loading) are systematically varied to minimize byproducts . Coupling strategies, such as Fmoc-amino acid ethyl ester formation (), may also apply, using trace acetic acid to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign functional groups (e.g., methylformamido protons at δ 2.8–3.2 ppm; ester carbonyl at ~170 ppm) and confirm regiochemistry ().

- X-ray Crystallography : Refinement via SHELXL () determines bond lengths and angles. For example, orthorhombic crystal systems (e.g., P2₁2₁2₁, a = 11.35 Å, b = 11.78 Å, c = 12.80 Å) validate molecular geometry (). Data collection uses Bruker APEXII CCD detectors with graphite-monochromated radiation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for sulfonamide derivatives (), which inhibit enzymes like dihydropteroate synthase in antibacterial studies. Researchers modify the N-methylformamido group to enhance pharmacokinetic properties (e.g., solubility, bioavailability) in drug candidates. Biological activity assays (e.g., MIC testing) validate efficacy .

Advanced Questions

Q. How are challenges in regioselective synthesis addressed, and what analytical methods validate reaction selectivity?

- Methodological Answer : Regioselectivity issues arise from competing nucleophilic sites. Researchers optimize using:

- Additive Screening : NaNO₂ () directs reaction pathways by stabilizing transition states.

- Kinetic Control : Low temperatures (−20°C to 0°C) favor desired intermediates.

- Analytical Validation : HPLC-DAD/HRMS quantifies regioisomers, while NOESY NMR confirms spatial arrangements. Computational tools (DFT) model transition states to predict selectivity .

Q. How are crystallographic discrepancies between experimental data and computational models resolved?

- Methodological Answer : Discrepancies (e.g., bond angle deviations >2°) are addressed via:

- Multi-software Validation : Cross-checking SHELXL-refined structures () with PLATON or Olex2.

- Hirshfeld Surface Analysis : Identifies weak interactions (e.g., C–H···O) missed in initial models.

- Synchrotron Data : High-resolution datasets (e.g., λ = 0.7 Å) improve electron density maps. Disordered regions are modeled with occupancy refinement .

Q. What methodological approaches investigate the stability and degradation pathways of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Degradation products are profiled via LC-QTOF-MS.

- Kinetic Modeling : Arrhenius plots predict shelf life under storage conditions (−20°C vs. 25°C).

- Safety Protocols : Follow SDS guidelines () for handling hygroscopic or light-sensitive samples. Waste is neutralized before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。